molecular formula C26H27N3O4S2 B2488165 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 391876-60-1

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2488165
CAS No.: 391876-60-1
M. Wt: 509.64
InChI Key: LWBMYCHVRUDESO-UHFFFAOYSA-N
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Description

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C26H27N3O4S2 and its molecular weight is 509.64. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Drug Discovery

Research into compounds like tetrahydroisoquinoline and benzothiophene derivatives has been significant in drug discovery, especially in identifying new pharmacophores for the treatment of various diseases. Tetrahydroisoquinolines, for example, have been investigated for their potential in multicomponent reactions, offering a pathway to diverse bioactive molecules. One study highlighted the use of an Ugi-type reaction involving tetrahydroisoquinoline, showcasing the synthesis of 1,2-diacylated adducts with potential biological activities (Ngouansavanh & Zhu, 2007). Similarly, benzothiophene derivatives have been synthesized and explored for their pharmacological properties, including anticancer and anti-inflammatory activities (Boschelli et al., 1995).

Medicinal Chemistry Applications

The structural motifs present in the compound of interest are foundational in the development of novel therapeutic agents. For example, carboxamide derivatives of benzothiophene have been synthesized and evaluated as potential antipsychotic agents, demonstrating the critical role of these structures in modulating biological activity (Norman et al., 1996). These efforts are part of a broader trend to harness the therapeutic potential of heterocyclic compounds in addressing complex diseases.

Materials Science and Polymer Research

Beyond their medicinal applications, compounds featuring heterocyclic structures like benzothiophenedioxides have found use in materials science, particularly in the development of high-temperature stable polymers. These polymers exhibit exceptional thermal stability, making them suitable for advanced materials applications, including protective coatings and fibrous materials for high-temperature environments (Gregg & Wadsworth, 2000).

Mechanism of Action

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, inflammation, and other physiological processes.

Mode of Action

The compound acts as an inhibitor of the PPARδ . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This binding inhibits the normal function of PPARδ, leading to changes in the cellular processes it regulates.

Properties

IUPAC Name

2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S2/c1-16-6-11-21-22(14-16)34-26(23(21)24(27)30)28-25(31)18-7-9-20(10-8-18)35(32,33)29-13-12-17-4-2-3-5-19(17)15-29/h2-5,7-10,16H,6,11-15H2,1H3,(H2,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBMYCHVRUDESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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